molecular formula C48H46N6O6 B14064600 (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)met hyl)-1H-imidazole-5-carboxylate

Cat. No.: B14064600
M. Wt: 802.9 g/mol
InChI Key: QKHORDISHKXNMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trityl olmesartan is a key intermediate in the synthesis of olmesartan medoxomil, a prodrug used to treat hypertension. Olmesartan medoxomil is hydrolyzed in the gastrointestinal tract to produce olmesartan, which is a selective angiotensin II receptor antagonist. The trityl group in trityl olmesartan serves as a protecting group during the synthesis process, ensuring the stability and selectivity of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trityl olmesartan typically involves the condensation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazol-5-carboxylic acid alkyl ester with trityl biphenyl bromide in the presence of a polar aprotic solvent and a base. Common bases used include alkali metal carbonates, alkali metal hydroxides, alkali metal alkoxides, and tertiary amines . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of trityl olmesartan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trityl olmesartan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include olmesartan and its derivatives, which are used in the pharmaceutical industry for the treatment of hypertension .

Scientific Research Applications

Trityl olmesartan has several scientific research applications, including:

Mechanism of Action

Trityl olmesartan itself does not have a direct mechanism of action as it is an intermediate. olmesartan, the active form, works by selectively blocking the angiotensin II receptor type 1 (AT1). This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to trityl olmesartan include other sartans such as:

  • Losartan
  • Valsartan
  • Irbesartan
  • Candesartan
  • Telmisartan

Uniqueness

Trityl olmesartan is unique due to its specific role as an intermediate in the synthesis of olmesartan medoxomil. The trityl group provides stability and selectivity during the synthesis process, which is crucial for the production of high-purity olmesartan medoxomil .

Properties

Molecular Formula

C48H46N6O6

Molecular Weight

802.9 g/mol

IUPAC Name

(5-methyl-2-oxo-1,3-dioxolan-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate

InChI

InChI=1S/C48H46N6O6/c1-5-17-41-49-43(47(3,4)57)42(45(55)58-31-40-32(2)59-46(56)60-40)53(41)30-33-26-28-34(29-27-33)38-24-15-16-25-39(38)44-50-51-52-54(44)48(35-18-9-6-10-19-35,36-20-11-7-12-21-36)37-22-13-8-14-23-37/h6-16,18-29,32,40,57H,5,17,30-31H2,1-4H3

InChI Key

QKHORDISHKXNMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC8C(OC(=O)O8)C)C(C)(C)O

Origin of Product

United States

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